molecular formula C12H17Se B12576836 CID 15773460

CID 15773460

Katalognummer: B12576836
Molekulargewicht: 240.23 g/mol
InChI-Schlüssel: WNQIQJMLBABZDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 15773460” is a chemical entity listed in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 15773460 involves specific reaction conditions and reagents. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules .

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis techniques, ensuring the compound’s purity and consistency. These methods are optimized for efficiency and cost-effectiveness, often involving automated processes and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions: CID 15773460 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions depend on the desired outcome and the nature of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired chemical transformation.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

CID 15773460 has a wide range of applications in scientific research. It is used in various fields, including chemistry, biology, medicine, and industry. For example, it may be used in the development of new pharmaceuticals, the study of biochemical pathways, and the synthesis of novel materials .

Wirkmechanismus

The mechanism of action of CID 15773460 involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action is often elucidated through detailed biochemical and pharmacological studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 15773460 can be identified using databases such as PubChem. These compounds may share structural similarities and exhibit comparable chemical properties. Examples of similar compounds include those with similar functional groups or molecular frameworks .

Uniqueness: this compound is unique due to its specific chemical structure and properties. This uniqueness makes it valuable for certain applications where other compounds may not be as effective. The distinctiveness of this compound can be highlighted by comparing its chemical behavior and applications with those of similar compounds .

Eigenschaften

Molekularformel

C12H17Se

Molekulargewicht

240.23 g/mol

InChI

InChI=1S/C12H17Se/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3

InChI-Schlüssel

WNQIQJMLBABZDO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)[Se]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.